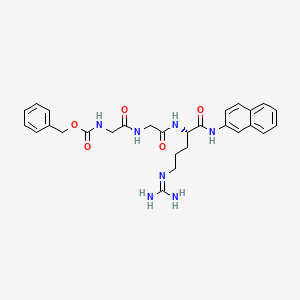

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

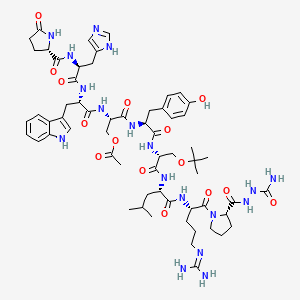

Z-グリシル-グリシル-アルギニン-は、生化学的アッセイで一般的に使用される合成ペプチド基質です。これは、N末端にベンジルオキシカルボニル(Z)保護基が結合した、グリシン、グリシン、アルギニンの3つのアミノ酸で構成されています。この化合物は、これらの酵素によって切断されて測定可能な蛍光シグナルを生じるため、特にトロンビンを含むプロテアーゼに関する研究で広く使用されています。

準備方法

合成経路と反応条件

Z-グリシル-グリシル-アルギニンの合成は、通常、固相ペプチド合成(SPPS)を伴います。このプロセスは、最初のアミノ酸であるグリシンを固体樹脂に結合させることから始まります。その後、グリシンとアルギニンの後続のアミノ酸が、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して順次添加されます。ベンジルオキシカルボニル(Z)保護基は、合成中の不要な反応を防ぐために、ペプチドのN末端に導入されます。

工業生産方法

工業的な設定では、Z-グリシル-グリシル-アルギニンの生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、プロセスを合理化し、高収率と純度を確保するために頻繁に使用されます。最終生成物は、ハイパフォーマンス液体クロマトグラフィー(HPLC)などの技術を使用して精製され、不純物が除去されます。

化学反応の分析

反応の種類

Z-グリシル-グリシル-アルギニン-は、主に酵素的切断反応を受けます。セリンプロテアーゼであるトロンビンは、ペプチド配列中のアルギニン残基を特異的に認識して切断します。この切断により、蛍光シグナルが放出され、これはトロンビンの活性を定量化するために測定できます。

一般的な試薬と条件

トロンビン: Z-グリシル-グリシル-アルギニン-を切断するために使用される主要な酵素。

緩衝液: リン酸緩衝生理食塩水(PBS)またはトリス緩衝生理食塩水(TBS)は、反応環境のpHとイオン強度を維持するために一般的に使用されます。

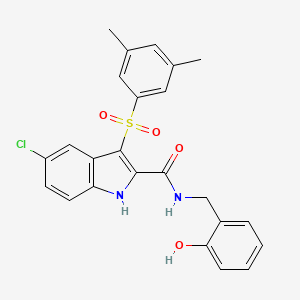

蛍光基質: ペプチドは、7-アミノ-4-メチルクマリン(AMC)などの蛍光基としばしば結合され、検出を容易にします。

形成される主要な生成物

トロンビンによるZ-グリシル-グリシル-アルギニンの酵素的切断により、蛍光基が放出され、測定可能な蛍光シグナルが生成されます。このシグナルは、サンプル中のトロンビン活性の量に正比例します。

科学研究の応用

Z-グリシル-グリシル-アルギニン-は、科学研究において幅広い用途があります。

生化学: トロンビンや他のプロテアーゼの活性を測定するアッセイにおける基質として使用されます。

医学: 凝固障害の患者の血液凝固とトロンビン生成を評価するための診断試験で使用されます。

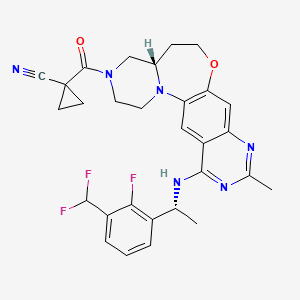

薬理学: トロンビンや他のプロテアーゼの阻害剤をスクリーニングするために、創薬に使用されます。

産業: 抗凝固療法の有効性を確保するための品質管理プロセスに適用されます。

科学的研究の応用

Z-Gly-Gly-Arg- has a wide range of applications in scientific research:

Biochemistry: Used as a substrate in assays to measure the activity of thrombin and other proteases.

Medicine: Employed in diagnostic tests to evaluate blood coagulation and thrombin generation in patients with clotting disorders.

Pharmacology: Utilized in drug discovery to screen for inhibitors of thrombin and other proteases.

Industry: Applied in quality control processes to ensure the efficacy of anticoagulant therapies.

作用機序

Z-グリシル-グリシル-アルギニンの作用機序は、トロンビンによる認識と切断を伴います。トロンビンは、ペプチド配列中のアルギニン残基に結合し、ペプチド結合の加水分解を触媒して、蛍光基を放出します。この反応は非常に特異的であり、さまざまなサンプル中のトロンビン活性を正確に測定することができます。

類似の化合物との比較

類似の化合物

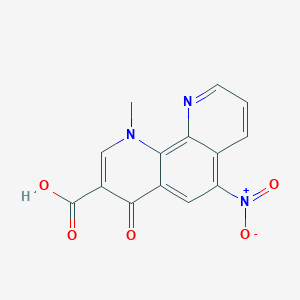

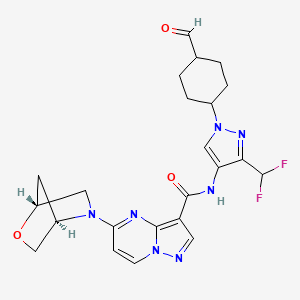

Z-グリシル-プロリル-アルギニン-: グリシン残基の1つがプロリンに置き換わった、トロンビンアッセイで使用される別のペプチド基質。

Z-グリシル-グリシル-リジン-: リジンがアルギニン残基に置き換わった、トリプシンなどの他のプロテアーゼの活性を測定するために使用される基質。

独自性

Z-グリシル-グリシル-アルギニン-は、トロンビンに対する高い特異性を持つため、トロンビン活性を測定するアッセイに理想的な基質です。切断時に蛍光シグナルを生成する能力により、感度が高く正確な検出が可能になり、他のペプチド基質とは区別されます。

類似化合物との比較

Similar Compounds

Z-Gly-Pro-Arg-: Another peptide substrate used in thrombin assays, with proline replacing one of the glycine residues.

Z-Gly-Gly-Lys-: A substrate used to measure the activity of other proteases, such as trypsin, with lysine replacing the arginine residue.

Uniqueness

Z-Gly-Gly-Arg- is unique in its high specificity for thrombin, making it an ideal substrate for assays measuring thrombin activity. Its ability to produce a fluorescent signal upon cleavage allows for sensitive and accurate detection, distinguishing it from other peptide substrates.

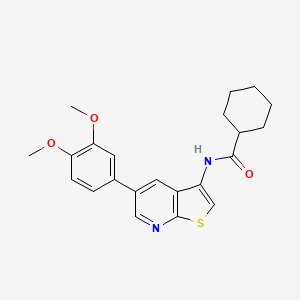

特性

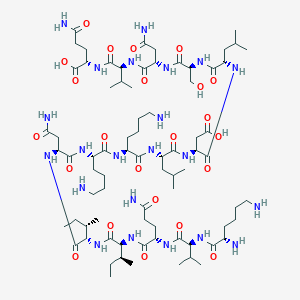

分子式 |

C28H33N7O5 |

|---|---|

分子量 |

547.6 g/mol |

IUPAC名 |

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C28H33N7O5/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31)/t23-/m0/s1 |

InChIキー |

BUJDKLNYZGJQFD-QHCPKHFHSA-N |

異性体SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |

正規SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)

![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)